Tafenoquine-d3 succinate chemical structure and molecular weight
Tafenoquine-d3 succinate chemical structure and molecular weight
An In-Depth Technical Guide to Tafenoquine-d3 Succinate: Structure, Properties, and Analysis
Introduction
Tafenoquine is a potent 8-aminoquinoline antimalarial agent, representing a significant advancement in the radical cure of Plasmodium vivax malaria due to its efficacy against the dormant liver-stage hypnozoites responsible for relapse.[1][2][3] It was approved by the US FDA in 2018, marking the first new single-dose treatment for this indication in over 60 years.[4] Building upon this foundation, Tafenoquine-d3 succinate has been developed as a deuterated analog. Isotopic substitution, a strategic modification in medicinal chemistry, is employed to enhance the molecule's pharmacokinetic profile.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the chemical structure, molecular properties, and analytical methodologies for Tafenoquine-d3 succinate, grounded in established scientific principles and experimental data.
Core Chemical Identity
A precise understanding of a compound's structure and fundamental properties is the cornerstone of all further research and development.
Chemical Structure and Nomenclature
Tafenoquine-d3 succinate is the succinate salt of a deuterated form of Tafenoquine. The deuterium atoms are specifically located on one of the methoxy groups attached to the quinoline ring system.
-
IUPAC Name: N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid.[5]
-
CAS Number: 1133378-83-2[5][]
The core structure consists of:
-
An 8-aminoquinoline scaffold, characteristic of this class of antimalarials.
-
A pentanediamine side chain at the 8-position of the quinoline ring.
-
A 5-phenoxy substituent containing a trifluoromethyl group.
-
Two methoxy groups at the 2- and 6-positions, with the 2-position methoxy group being trideuterated.
-
A succinate molecule which forms a salt with the basic amine groups, improving solubility and stability for formulation.
Molecular Properties
The incorporation of deuterium atoms and the formation of a succinate salt directly impact the molecular formula and weight. The table below summarizes these key identifiers for Tafenoquine-d3 succinate and its related forms for clarity in experimental design and analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tafenoquine-d3 Succinate | 1133378-83-2 [5][] | C28H31D3F3N3O7 [5] | 584.61 [5] |
| Tafenoquine-d3 (Free Base) | 1133378-83-2 | C24H25D3F3N3O3 | 466.51 |
| Tafenoquine Succinate | 106635-81-8[7] | C28H34F3N3O7[7] | 581.58 |
| Tafenoquine (Free Base) | 106635-80-7[] | C24H28F3N3O3[][8] | 463.50[][8] |
The Scientific Rationale for Isotopic Labeling
The decision to replace hydrogen with its heavier isotope, deuterium, is a deliberate strategy to modulate the drug's metabolic fate. This is rooted in the "Kinetic Isotope Effect" (KIE).
Expertise & Causality: The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by Cytochrome P450 (CYP) enzymes in the liver, proceed at a slower rate. By deuterating the methoxy group—a common site of oxidative metabolism—the biotransformation of the molecule is impeded.[5]
This metabolic "shielding" is designed to confer several key advantages:
-
Improved Metabolic Stability: Reduced rate of breakdown by liver enzymes.[5]
-
Enhanced Pharmacokinetics: The slower metabolism can lead to a longer plasma half-life and increased bioavailability, allowing for sustained therapeutic concentrations.[5]
-
Potentially Reduced Toxicity: By blocking a specific metabolic pathway, the formation of potentially toxic oxidative metabolites may be reduced.[5]
Caption: Impact of Deuteration on Metabolic Rate.
Mechanism of Action
Tafenoquine-d3 succinate is presumed to share the same mechanism of action as its non-deuterated parent compound.[5] While its precise molecular target remains to be definitively identified, the antimalarial activity of this 8-aminoquinoline is understood to be multifaceted.[3][9]
-
Generation of Reactive Oxygen Species (ROS): The compound is believed to generate ROS within the Plasmodium parasite, inducing oxidative stress that damages cellular components and leads to cell death.[1][5]
-
Mitochondrial Disruption: It interferes with the parasite's mitochondrial function, likely by disrupting the electron transport chain and subsequent ATP production, thereby crippling the parasite's energy metabolism.[1]
-
Inhibition of Hematin Polymerization: Studies suggest that tafenoquine may inhibit the polymerization of heme into hemozoin, a critical detoxification process for the parasite. The resulting free heme is toxic to the parasite.[9]
Crucially, this mechanism is effective against both the acute blood-stage parasites and the dormant liver-stage hypnozoites of P. vivax and P. ovale, making it a tool for achieving a radical cure and preventing relapse.[5]
Caption: Proposed Multi-faceted Mechanism of Action.
Synthesis and Formulation Overview
The production of high-purity Tafenoquine-d3 succinate is critical for research and clinical applications. Modern synthetic chemistry has focused on developing efficient and environmentally sustainable routes.
Synthetic Strategy
Recent advancements have described an 11-step, 8-pot synthesis that achieves a 42% overall yield from commercially available starting materials.[4][10] This "greener" approach minimizes the use of hazardous solvents and reagents compared to older manufacturing processes.[4] The final steps of this synthesis involve the reduction of a nitro-group intermediate to form the Tafenoquine-d3 free base, followed by salt formation with succinic acid.[4]
Caption: High-level Synthetic Workflow.
Experimental Protocol: Succinate Salt Formation
This protocol outlines the final conversion step. It is designed as a self-validating system where the final product's identity and purity must be confirmed analytically.
Objective: To convert Tafenoquine-d3 (free base) into the more stable and soluble Tafenoquine-d3 succinate salt.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Tafenoquine-d3 free base in a minimal volume of warm absolute ethanol (EtOH).
-
Acid Addition: In a separate vessel, dissolve 1.0 equivalent of succinic acid in absolute ethanol.
-
Precipitation: Add the succinic acid solution dropwise to the stirring free base solution at room temperature. A precipitate should begin to form.
-
Crystallization: Allow the mixture to stir for 1-2 hours at room temperature, then cool to 0-4°C for an additional hour to maximize precipitation.
-
Isolation: Collect the white to off-white solid precipitate via vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum to a constant weight.
-
Validation (Trustworthiness):
-
Confirm the molecular weight of the salt using Mass Spectrometry (MS).
-
Assess the purity of the final product using a validated HPLC method (see Section 6.1). The purity should typically be >98%.
-
Obtain an NMR spectrum to confirm the structure and the 1:1 stoichiometry of the amine to succinic acid.
-
Analytical Characterization
Robust and validated analytical methods are essential for ensuring the quality, purity, stability, and quantification of Tafenoquine-d3 succinate in both bulk form and biological matrices.
Experimental Protocol: HPLC Method for Purity Assessment
This stability-indicating HPLC method is suitable for determining the purity of Tafenoquine-d3 succinate and resolving it from potential degradation products.[11][12]
Objective: To quantify the purity of a Tafenoquine-d3 succinate sample.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photo-Diode Array (PDA) or UV detector.
-
Column: Inertsil ODS-3V C18 column (150 mm x 4.6 mm, 5.0 µm particle size).[11][12]
-
Mobile Phase: An isocratic mixture of Methanol and Water (80:20, v/v).[12]
-
Flow Rate: 1.0 mL/minute.[12]
-
Injection Volume: 20 µL.[11]
-
Standard Preparation:
-
Accurately weigh and dissolve the Tafenoquine-d3 succinate reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 10-200 µg/mL).
-
-
Sample Preparation: Prepare the sample to be tested at a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and sample. The retention time for Tafenoquine should be consistent.
-
Validation (Trustworthiness): The method's performance must be validated according to ICH guidelines, assessing parameters such as linearity (R² ≥ 0.999), precision (%RSD < 2%), accuracy (recovery between 98-102%), and specificity through forced degradation studies (acidic, basic, oxidative, photolytic conditions).[11][12]
Bioanalytical Method Overview: LC-MS/MS
For the quantification of Tafenoquine-d3 succinate in biological matrices like plasma or urine, a more sensitive and selective method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is required.[13][14]
Workflow:
-
Sample Preparation: Protein precipitation is a common extraction method. An aliquot of plasma is mixed with acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of an analog) to precipitate proteins.[14]
-
Chromatography: The supernatant is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, often using a C18 column with a gradient elution of an acidified water/acetonitrile mobile phase.[14]
-
Detection: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for accurate quantification.
Conclusion
Tafenoquine-d3 succinate represents a sophisticated application of medicinal chemistry principles to optimize the properties of a vital antimalarial drug. Its defining feature—deuteration at a metabolically active site—is a deliberate design choice to enhance its pharmacokinetic profile, potentially leading to improved stability and a longer duration of action. This guide has detailed its core chemical structure, molecular weight, the scientific basis for its design, and the robust analytical protocols required for its characterization. For researchers in drug development and malaria research, Tafenoquine-d3 succinate serves as an important tool for pharmacokinetic studies and as a potential next-generation therapeutic candidate.
References
-
Patsnap Synapse. What is the mechanism of Tafenoquine Succinate? (July 17 2024). [Link]
-
Therapeutic Goods Administration (TGA). Attachment: Product Information: Tafenoquine (as succinate). (November 15 2018). [Link]
-
U.S. Food and Drug Administration. ARAKODA (tafenoquine) tablets - accessdata.fda.gov. [Link]
-
Wikipedia. Tafenoquine. [Link]
-
National Center for Biotechnology Information. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC - NIH. [Link]
-
National Center for Biotechnology Information. Tafenoquine: A Step toward Malaria Elimination - PMC. (April 09 2021). [Link]
-
International Journal of Pharmaceutical and Life Sciences. Development and Validation of Tafenoquine by High Performance Liquid Chromatography Technique along with Stress Degradation Stud. (August 15 2022). [Link]
-
World Health Organization. Notes on the Design of Bioequivalence Study: Tafenoquine. (March 09 2025). [Link]
-
ResearchGate. Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine | Request PDF. (August 06 2025). [Link]
-
ResearchGate. A greener approach for analysis of tafenoquine succinate in presence of their potential degradation impurities with comprehensive characterization of degradation products by Orbitrap-LCMS and NMR. (August 04 2025). [Link]
-
ResearchGate. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (December 07 2022). [Link]
-
National Center for Biotechnology Information. Tafenoquine Succinate | C28H34F3N3O7 | CID 163761 - PubChem. [Link]
-
SinoStandards Bio-Tech. Tafenoquine-d3 Succinate. [Link]
-
National Center for Biotechnology Information. Tafenoquine | C24H28F3N3O3 | CID 115358 - PubChem. [Link]
-
New Drug Approvals. Tafenoquine. (November 15 2014). [Link]
-
National Center for Biotechnology Information. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PubMed. (November 24 2022). [Link]
-
Therapeutic Goods Administration (TGA). AusPAR Attachment 2 Extract from the Clinical Evaluation Report for Tafenoquine succinate. (March 03 2018). [Link]
Sources
- 1. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 2. Tafenoquine - Wikipedia [en.wikipedia.org]
- 3. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 7. eosmedchem.com [eosmedchem.com]
- 8. Tafenoquine | C24H28F3N3O3 | CID 115358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. extranet.who.int [extranet.who.int]
- 14. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
